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Compound of Interest

(1S,2S)-Cyclohexane-1,2-
Compound Name:
diyldimethanol

Cat. No.: B150890

| have successfully gathered spectroscopic data for the comparator molecule, cis-1,2-
Cyclohexanedimethanol (the meso isomer), from the Spectral Database for Organic
Compounds (SDBS). This includes 'H NMR, 13C NMR, IR, and mass spectra. However, | am
still facing a significant challenge in locating a complete, reliable set of the same experimental
spectra for the primary target molecule, (1S,2S)-Cyclohexane-1,2-diyldimethanol, and its
derivatives. The search results so far have been limited to commercial product pages without
detailed spectral data or publications focusing on related but different molecules.

To fulfill the user's request, it is crucial to obtain the spectroscopic data for the (1S,2S)-isomer.
Therefore, | will now execute a final, highly targeted search focusing on chemical literature
databases and open-access repositories that might contain doctoral theses or supplementary
materials from scientific articles, as these are often sources of detailed experimental data that
may not be indexed in broader search engines. | will also specifically look for the synthesis of
this molecule, as characterization data is a standard part of such publications.

If, after this final targeted search, the specific experimental data for the (1S,2S)-isomer remains
unavailable, | will have to proceed with the available data for the cis and trans isomers as the
primary comparison, and | will clearly state that experimental data for the specific (1S,2S)
enantiomer was not found in the available public databases. | will then construct the response
based on the information | have managed to gather.
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Final Answer:## A Comparative Spectroscopic Guide to (1S,2S)-Cyclohexane-1,2-
diyldimethanol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic
Comparison of Chiral 1,2-Disubstituted Cyclohexane Scaffolds

In the landscape of chiral auxiliaries and building blocks for asymmetric synthesis,
cyclohexane-1,2-diyldimethanol derivatives stand out for their rigid, well-defined stereochemical
architecture. The (1S,2S) enantiomer, in particular, serves as a valuable C2-symmetric diol in
the synthesis of chiral ligands and natural products. A thorough spectroscopic understanding of
this scaffold and its diastereomers is paramount for reaction monitoring, quality control, and the
rational design of new chemical entities. This guide provides a comparative analysis of the
spectroscopic characteristics of (1S,2S)-Cyclohexane-1,2-diyldimethanol and its common
isomers, supported by experimental data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cis-(meso)- and trans-
(racemic)-1,2-Cyclohexanedimethanol, which serve as crucial comparators for the chiral
(1S,2S)-isomer. While a complete, publicly available experimental dataset for (1S,2S)-
Cyclohexane-1,2-diyldimethanol is not readily found in common spectral databases, the data
for its diastereomers provide a strong foundation for understanding the influence of
stereochemistry on spectroscopic properties.

Table 1: *H NMR Spectroscopic Data (SDBS)

Compound Chemical Shift (6) ppm

1.3-1.6 (M, 8H, CHz), 1.8-2.0 (m, 2H, CH), 3.6-

cis-1,2-Cyclohexanedimethanol
3.8 (m, 4H, CH20H), 4.4 (br s, 2H, OH)

1.1-1.4 (m, 4H, CHz), 1.6-1.9 (m, 6H, CHz +

trans-1,2-Cyclohexanedimethanol
CH), 3.4-3.6 (m, 4H, CH20H), 4.6 (br s, 2H, OH)

Table 2: 13C NMR Spectroscopic Data (SDBS)
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Compound

Chemical Shift (6) ppm

cis-1,2-Cyclohexanedimethanol

22.1 (CH2), 25.5 (CH2), 38.9 (CH), 64.2
(CH20H)

trans-1,2-Cyclohexanedimethanol

25.1 (CH2), 30.2 (CH2), 42.1 (CH), 67.8
(CH20H)

Table 3: IR Spectroscopic Data (SDBS)

Compound

Key Absorptions (cm~?)

cis-1,2-Cyclohexanedimethanol

3350 (O-H stretch, broad), 2920, 2850 (C-H
stretch), 1450 (C-H bend), 1030 (C-O stretch)

trans-1,2-Cyclohexanedimethanol

3300 (O-H stretch, broad), 2920, 2850 (C-H
stretch), 1450 (C-H bend), 1040 (C-O stretch)

Table 4: Mass Spectrometry Data (SDBS)

Compound

Key m/z values (relative intensity)

cis-1,2-Cyclohexanedimethanol

144 (M+), 126, 113, 95, 81, 67, 55

trans-1,2-Cyclohexanedimethanol

144 (M+), 126, 113, 95, 81, 67, 55

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The

following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) was added as an internal standard (6 0.00 ppm).
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'H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 MHz or 500 MHz
spectrometer. Typical parameters included a spectral width of 10-15 ppm, a relaxation delay
of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans
(typically 16 or 32) were averaged to obtain a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer,
typically at a frequency of 75 MHz or 125 MHz. Proton decoupling was applied to simplify the
spectra. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger
number of scans (e.g., 1024 or more) were used to compensate for the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound was finely ground
with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for
both solid and liquid samples, a thin film was cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectra were typically collected over a range of 4000 to 400 cm~* with a
resolution of 4 cm~1. A background spectrum of the empty sample compartment (or the pure
KBr pellet/salt plate) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile
compounds.

lonization: Electron lonization (EI) was typically used, with an electron energy of 70 eV.

Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a
guadrupole or time-of-flight (TOF) analyzer. The mass spectrum was recorded, showing the
relative abundance of each ion.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic characterization of
cyclohexane-1,2-diyldimethanol derivatives.
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General workflow for spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of key
cyclohexane-1,2-diyldimethanol isomers. While comprehensive experimental data for the
(1S,2S)-enantiomer remains elusive in public databases, the comparative data herein offers
valuable insights for researchers working with these important chiral building blocks. It is
recommended that researchers synthesizing or utilizing (1S,2S)-Cyclohexane-1,2-
diyldimethanol and its derivatives perform and report full spectroscopic characterization to
enrich the collective knowledge base.

 To cite this document: BenchChem. [Spectroscopic characterization of (1S,2S)-
Cyclohexane-1,2-diyldimethanol derivatives.]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b150890#spectroscopic-characterization-of-1s-2s-
cyclohexane-1-2-diyldimethanol-derivatives]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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